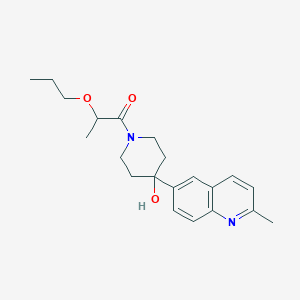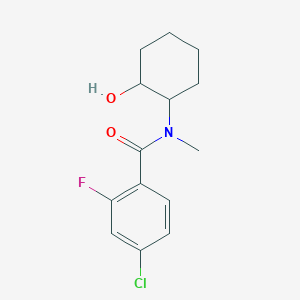
4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol, also known as MPQP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. MPQP is a piperidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research areas.
作用機序
The mechanism of action of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol involves the inhibition of the dopamine transporter, which leads to an increase in the extracellular dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. The increased dopamine levels induced by this compound result in enhanced dopaminergic neurotransmission, which can have significant implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its inhibitory effect on the dopamine transporter, this compound has been shown to enhance the release of dopamine from presynaptic neurons and potentiate the postsynaptic response to dopamine. These effects can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function.
実験室実験の利点と制限
One of the significant advantages of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol is its high selectivity and potency for the dopamine transporter. This property makes this compound an ideal tool for studying the role of the dopamine transporter in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can limit its usefulness in some experiments.
将来の方向性
4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol has significant potential for various research areas, and several future directions can be explored. One such direction is the development of more potent and selective dopamine transporter inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD can be further explored.
Conclusion:
In conclusion, this compound is a novel chemical compound that has significant potential for various research areas. Its high selectivity and potency for the dopamine transporter make it an ideal tool for studying the role of the dopamine transporter in various physiological processes. The biochemical and physiological effects of this compound can have significant implications for the treatment of neurological disorders. The future directions of this compound research are promising, and further studies can lead to the development of more potent and selective dopamine transporter inhibitors and the investigation of its effects on other neurotransmitter systems.
合成法
The synthesis of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol involves the condensation reaction of 2-methylquinoline-6-carbaldehyde with 4-hydroxypiperidine followed by acylation with 2-propoxypropanoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a critical target for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-propoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-13-26-16(3)20(24)23-11-9-21(25,10-12-23)18-7-8-19-17(14-18)6-5-15(2)22-19/h5-8,14,16,25H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANEFSWYVGMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C(=O)N1CCC(CC1)(C2=CC3=C(C=C2)N=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)
![9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)

![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)
![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)